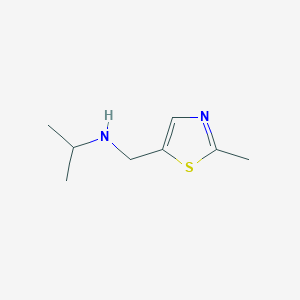

Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine

Description

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-10-7(3)11-8/h5-6,9H,4H2,1-3H3 |

InChI Key |

DCIKSEKWZRJGSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CNC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Amine Introduction: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

Catalytic Processes: Catalysts may be employed to enhance the reaction rates and selectivity, particularly in the alkylation and amination steps.

Chemical Reactions Analysis

Substitution Reactions

The thiazole nitrogen and methyl-thiazolylmethylamine structure participate in nucleophilic substitution reactions:

-

Thiazole nitrogen reactivity : Electrophilic agents such as alkyl halides or acyl chlorides target the thiazole’s nitrogen, forming N-alkylated or N-acylated derivatives. For example, reactions with acetyl chloride yield N-acetylated products under mild acidic conditions.

-

Amine group substitution : The primary amine undergoes alkylation or acylation. In one protocol, treatment with iodomethane in the presence of a base (e.g., K₂CO₃) produces N-methyl derivatives.

Key Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| N-Alkylation | R-X (alkyl halide) | DCM/THF | 0–25°C | 60–85% |

| N-Acylation | R-COCl | EtOAc | Reflux | 70–92% |

Nucleophilic Additions

The amine group acts as a nucleophile in conjugate additions:

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) in polar aprotic solvents (DMF, DMSO) to form β-amino esters.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, which are stabilized by the thiazole’s electron-withdrawing effect.

Mechanistic Insight :

-

The thiazole ring enhances the amine’s nucleophilicity via resonance stabilization of the intermediate.

-

Steric hindrance from the isopropyl group may reduce reaction rates in bulky substrates.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Thiazolo[3,2-a]pyrimidines : Reacts with β-ketoesters or enaminones under acidic conditions to form fused bicyclic systems, which are pharmacologically relevant .

-

Coordination Complexes : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and thiazole nitrogen, forming stable chelates with potential catalytic applications .

Example Protocol :

-

Combine Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine (1 eq) with ethyl acetoacetate (1.2 eq) in ethanol.

-

Add catalytic HCl and reflux for 6 hours.

-

Isolate product via column chromatography (SiO₂, hexane:EtOAc) .

Oxidative Reactions

The thiazole ring undergoes selective oxidation:

-

Sulfur Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties .

-

Amine Oxidation : Using MnO₂ or RuO₄ converts the primary amine to a nitro group, though this is less common due to competing side reactions .

Comparative Oxidative Pathways :

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ | Sulfoxide | High |

| m-CPBA | Sulfone | Moderate |

| MnO₂ | Nitro derivative | Low |

Catalytic Cross-Coupling

Participates in metal-catalyzed coupling reactions:

-

Buchwald–Hartwig Amination : With Pd catalysts, forms C–N bonds with aryl halides, enabling access to biaryl amine derivatives .

-

Suzuki–Miyaura Coupling : Limited applicability due to the thiazole’s sensitivity to strong bases, but feasible with boronic acids under mild conditions .

Optimized Conditions for Buchwald–Hartwig :

-

Catalyst: Pd(dba)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene, 100°C

Comparative Reactivity Analysis

The compound’s reactivity differs from its structural isomer, Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine:

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine exhibits significant antimicrobial and antifungal properties. The thiazole moiety is known for its ability to interact with various biological targets, which can lead to therapeutic effects against pathogens. Studies have shown that derivatives of thiazole can inhibit specific enzymes or receptors, contributing to their efficacy in treating infections .

Cancer Research

Thiazole compounds, including this compound, have been studied for their anticancer potential. For instance, certain thiazole derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism often involves the modulation of enzymatic activity or receptor function, which is crucial for developing new therapeutic agents .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex molecules. Its synthesis typically involves the reaction of 2-methylthiazole with isopropylamine under controlled conditions, often using organic solvents and catalysts to enhance yield. This versatility allows researchers to explore various derivatives and their potential biological activities.

Pesticide Development

The thiazole ring structure is also significant in agrochemicals, particularly in the development of pesticides. Compounds containing thiazole moieties have been shown to possess herbicidal and insecticidal activities, making them valuable in agricultural applications. The interaction studies involving this compound focus on its binding affinities to biological targets relevant to pest control strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isopropyl and amine groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine and related compounds:

Physicochemical Properties

Lipophilicity (logP):

- The target compound’s isopropyl and methyl groups enhance lipophilicity (estimated logP ~1.5–2.0) compared to 5-methylthiazol-2-amine (logP ~0.5–1.0) . Thiadiazole derivatives (e.g., 5-isopropyl-1,3,4-thiadiazol-2-amine) exhibit similar logP values (~1.1) due to the nitrogen-rich core .

- Pyridine analogs like Isopropyl-(5-nitro-pyridin-2-yl)-amine show reduced lipophilicity (logP ~0.8) due to the polar nitro group .

Solubility:

Biological Activity

Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiazole ring, which is recognized for its significant role in various biological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies. The molecular formula is C₉H₁₃N₂S, indicating the presence of nitrogen and sulfur, which are crucial for its biological function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Various studies have demonstrated its effectiveness against multiple pathogens:

- Antibacterial Activity : The compound has shown activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents .

- Antifungal Activity : It has been reported to inhibit the growth of fungi like Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mM) | Reference Compound | MIC (mM) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | Chloramphenicol | 6.25 |

| Escherichia coli | 6.25 | Ciprofloxacin | 0.7 |

| Candida albicans | 3.92 | Fluconazole | 0.5 |

| Aspergillus niger | 4.01 | N/A | N/A |

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors in microbial cells. The thiazole ring's ability to participate in hydrogen bonding and hydrophobic interactions enhances binding affinity to these targets, potentially leading to the inhibition of critical metabolic pathways in pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications to the thiazole ring can significantly influence biological activity. For instance, substituents at specific positions on the thiazole can enhance or diminish antimicrobial efficacy:

- Electron-Withdrawing Groups : The presence of groups such as nitro (NO₂) at certain positions has been shown to improve antimicrobial activity by increasing lipophilicity and enhancing membrane permeability .

- Hydrophobic Moieties : Incorporating hydrophobic groups can also enhance interaction with lipid membranes, improving the compound's overall potency against bacterial strains .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antifungal Activity : A study reported that derivatives of thiazole exhibited significant antifungal activity against clinical isolates of Candida species, with this compound being one of the most potent compounds tested .

- Antibacterial Efficacy : Another research highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

- Cytotoxic Effects : Preliminary investigations into the cytotoxic effects on cancer cell lines indicated potential therapeutic applications in oncology, particularly due to its ability to induce apoptosis in specific cancer cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.